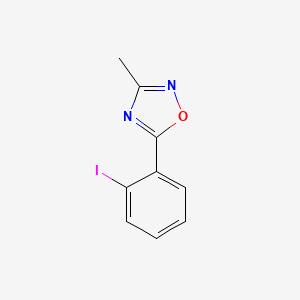
2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” is a chemical entity registered in the PubChem database It is known for its unique properties and applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation followed by [reaction type] with [reagents] at [temperature].
Step 3: Final product isolation and purification using [techniques].
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Processing: Sequential addition of reagents with continuous monitoring.
Continuous Flow Processing: Streamlined production with real-time adjustments to reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized product].
Reduction: Reaction with reducing agents to yield [reduced product].
Substitution: Replacement of functional groups under [specific conditions].
Common Reagents and Conditions:
Oxidation: [Oxidizing agent] at [temperature].
Reduction: [Reducing agent] in [solvent] at [temperature].
Substitution: [Substituting agent] in [solvent] with [catalyst].
Major Products: The major products formed from these reactions include [product names], which are used in various applications.
Wissenschaftliche Forschungsanwendungen
Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” has diverse applications in scientific research:
Chemistry: Used as a reagent in [specific reactions] and as a catalyst in [specific processes].
Biology: Employed in [biological assays] to study [biological processes].
Medicine: Investigated for its potential therapeutic effects in [disease/condition].
Industry: Utilized in the production of [industrial products] due to its [specific properties].
Wirkmechanismus
The mechanism by which compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” exerts its effects involves:
Molecular Targets: Interaction with [specific proteins/enzymes].
Pathways Involved: Modulation of [specific pathways] leading to [biological effects].
Vergleich Mit ähnlichen Verbindungen
- Compound “CID 12345678”
- Compound “CID 87654321”
- Compound “CID 11223344”
Comparison:
Uniqueness: Compound “2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate” stands out due to its [unique property], which is not observed in similar compounds.
Applications: While similar compounds are used in [specific applications], compound “this compound” offers advantages in [specific applications] due to its [specific properties].
Eigenschaften
IUPAC Name |
2-(4-ethoxycarbonylpiperidin-1-ium-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-15-10(14)8-3-5-11(6-4-8)7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGCBRJWXRHEJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC[NH+](CC1)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CC[NH+](CC1)CC(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(ethylamino)-3-methyl-7-[2-(4-methylphenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B7856635.png)
![7-(2,5-dimethylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856642.png)
![7-(3-fluorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856643.png)
![7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856645.png)
![7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7856664.png)
![3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7856677.png)

![(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B7856685.png)






